molecular formula C9H10O2 B030941 2,5-Dimethylbenzoic acid CAS No. 610-72-0

2,5-Dimethylbenzoic acid

Cat. No.: B030941
CAS No.: 610-72-0
M. Wt: 150.17 g/mol
InChI Key: XZRHNAFEYMSXRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzoic acid can be synthesized through various methods. One common approach involves the oxidation of 2,5-dimethyltoluene using potassium permanganate (KMnO4) in an alkaline medium. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of pseudocumene (1,2,4-trimethylbenzene). This process involves the use of air or oxygen in the presence of a catalyst, such as cobalt or manganese naphthenates, at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Specifications

  • Molecular Formula : C9_9H10_{10}O2_2
  • Molecular Weight : 150.18 g/mol
  • Melting Point : 131.0°C to 135.0°C
  • Boiling Point : 268.0°C
  • Solubility : Insoluble in water

Organic Synthesis

2,5-Dimethylbenzoic acid serves as a versatile building block in organic synthesis. Its derivatives are utilized in the preparation of various complex molecules:

  • Synthesis of Pharmaceuticals : It is employed in the synthesis of pharmaceutical compounds due to its ability to undergo various reactions such as esterification and acylation.
  • Photochemical Reactions : Research has demonstrated that this compound can be subjected to photochemical bromination, yielding intermediates useful in further synthetic transformations . This reaction has been particularly noted for its application in synthesizing alkyne-functionalized compounds.

Material Science

The compound is also significant in material science:

  • Polymer Chemistry : this compound can be utilized as a monomer or additive in the production of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • UV Stabilizers : It acts as an ultraviolet (UV) oxidation stabilizer for plastics, helping to improve their durability against UV degradation .

Biological Applications

In biological research, this compound has shown potential:

  • Cell Biology : Its derivatives are used in cell culture applications and as reagents for various biochemical assays .
  • Toxicological Studies : The compound has been studied for its toxicological effects, contributing to understanding the safety profiles of aromatic compounds .

Case Study 1: Photochemical Bromination

A study demonstrated the photochemical bromination of this compound as a key step in synthesizing complex organic molecules. The reaction conditions were optimized to yield high purity products suitable for further functionalization .

Case Study 2: Polymer Additive Research

Research into the use of this compound as a polymer additive highlighted its effectiveness in enhancing the thermal properties of polyolefins. The results indicated improved mechanical strength and resistance to thermal degradation compared to control samples without the additive .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisBuilding block for pharmaceuticalsVersatile reactivity
Photochemical brominationSynthesis of complex molecules
Material SciencePolymer chemistryEnhanced thermal stability
UV stabilizers for plasticsImproved durability
Biological ResearchCell culture applicationsUseful reagent for biochemical assays
Toxicological studiesContributes to safety assessments

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzoic acid primarily involves its interactions at the molecular level. As a carboxylic acid, it can donate protons (H+) and participate in acid-base reactions. Its methyl groups can undergo various substitution reactions, influencing its reactivity and interactions with other molecules

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, lacking the methyl groups.

    2,3-Dimethylbenzoic Acid: Similar structure but with methyl groups at the 2 and 3 positions.

    3,5-Dimethylbenzoic Acid: Methyl groups at the 3 and 5 positions.

Uniqueness: 2,5-Dimethylbenzoic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s solubility, melting point, and reactivity in substitution reactions compared to its isomers .

Biological Activity

2,5-Dimethylbenzoic acid (2,5-DMBA) is an aromatic carboxylic acid that has garnered interest due to its biological activities and potential applications in various fields, including pharmaceuticals and chemical synthesis. This compound, a metabolite of pseudocumene, is characterized by two methyl groups attached to a benzoic acid structure, which influences its chemical reactivity and biological interactions.

  • Molecular Formula : C9_9H10_{10}O2_2
  • Molecular Weight : 150.17 g/mol
  • CAS Number : 610-72-0

2,5-DMBA appears as a white to off-white crystalline powder and is soluble in organic solvents like ethanol and acetone. Its acidic nature is attributed to the carboxylic functional group, which can participate in various chemical reactions.

Metabolic Pathways

2,5-DMBA is primarily recognized as a metabolite of 2,5-dihydroxybenzoic acid. It has been detected in human urine samples, indicating its role in metabolic processes within the body . The presence of this compound suggests it may influence or be influenced by various biochemical pathways.

Enzymatic Interactions

Research indicates that 2,5-DMBA exhibits protease activity when interacting with human urine components. Specifically, it can influence the activity of glutathione transferases (GSTs), which are crucial for detoxification processes in the body . Studies have shown that modified GST enzymes can hydrolyze substrates like thiolesters in the presence of 2,5-DMBA, leading to the production of benzoic acid and glutathione as reaction products .

Study on Enzymatic Hydrolysis

A significant study focused on the catalytic properties of human GST A1-1 when exposed to substrates containing 2,5-DMBA. The study revealed that specific mutations in GST could enhance substrate specificity and catalytic efficiency towards thiolesters. The hydrolysis reaction was characterized by saturation kinetics with a kcatk_{cat} of 0.00078 min1^{-1} and KMK_M values indicating substrate affinity .

Photochemical Reactions

Another investigation explored the photochemical bromination of 2,5-DMBA under UV irradiation. This study demonstrated that the compound could undergo significant structural modifications when exposed to light, leading to various brominated derivatives. Such transformations highlight the compound's reactivity and potential utility in synthetic organic chemistry .

Applications in Synthesis

2,5-DMBA serves as a precursor for synthesizing new derivatives of paracyclophane and other complex organic molecules. Its ability to participate in reactions such as esterification and acylation makes it valuable for developing novel materials and pharmaceuticals .

Summary of Findings

Property/Activity Details
Metabolite Found in human urine; product of 2,5-dihydroxybenzoic acid metabolism
Enzymatic Role Influences GST activity; involved in detoxification processes
Kinetics kcat=0.00078 min1k_{cat}=0.00078\text{ min}^{-1}, KM=5 MK_M=5\text{ M} for specific substrates
Reactivity Undergoes photochemical bromination; used in synthesizing complex organic compounds

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,5-dimethylbenzoic acid, and how do they influence its reactivity in organic synthesis?

  • Answer: The molecular formula of this compound is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol. Key properties include a LogP value of 2.2 (indicating moderate hydrophobicity) and a topological polar surface area (TPSA) of 37.3 Ų, which influences solubility and hydrogen-bonding interactions . These properties guide solvent selection (e.g., polar aprotic solvents for carboxylate reactions) and reaction design, such as esterification or coordination with metal catalysts.

Q. What analytical methods are recommended for identifying and quantifying this compound in complex mixtures?

  • Answer: Reverse-phase HPLC with Hypersil GOLD CN columns (particle size 1.0 µm) is effective for separation, especially when analyzing mixtures containing structural analogs like o-toluic acid or trimethylbenzoic acid . Method optimization should include mobile phase adjustments (e.g., acetonitrile/water gradients) and UV detection at ~254 nm, leveraging the compound’s aromatic absorption.

Q. How can researchers synthesize this compound in the laboratory?

  • Answer: A common route involves the catalytic decarboxylation of 2,5-dimethylfuran derivatives. For example, Beta zeolite (Si/Al ratio ~25) in a continuous flow system with n-heptane as a solvent achieves >90% conversion of 2,5-dimethylfuran and acrylic acid to this compound and p-xylene at 473 K . Key parameters include temperature control (423–523 K) and acid site density (~50 µmol/g) to minimize side reactions.

Advanced Research Questions

Q. How do reaction conditions and catalyst properties influence the yield and selectivity of this compound in catalytic systems?

  • Answer: Beta zeolite’s 3D microporous structure (6.6 × 6.7 Å pores) enhances mass transfer and stabilizes intermediates during the Diels–Alder cycloaddition and decarboxylation steps . At 473 K, the highest p-xylene yield (81%) and this compound selectivity are achieved, but temperatures >523 K favor decarboxylation byproducts. Acid site density must balance reactivity and catalyst deactivation due to coking .

Q. What experimental strategies can resolve contradictions in purity assessments of synthesized this compound?

  • Answer: Combine orthogonal techniques:

  • Chromatography: Use HPLC (Hypersil GOLD CN column) to separate isomers like 2,4-dimethylbenzoic acid, which co-elute under suboptimal conditions .
  • Spectroscopy: FT-IR can distinguish carboxylate (C=O stretch ~1680 cm⁻¹) and methyl group (C-H bend ~1375 cm⁻¹) vibrations.
  • Thermal analysis: DSC confirms the melting point (mp ~124–126°C) and detects eutectic impurities .

Q. How can researchers optimize the removal of byproducts (e.g., p-xylene) during this compound synthesis?

  • Answer: Leverage boiling point differences: p-xylene (bp 138°C) and this compound (bp >240°C) can be separated via fractional distillation . For lab-scale purification, silica gel chromatography with a hexane/ethyl acetate gradient effectively isolates the carboxylic acid fraction. Catalyst regeneration (e.g., calcination at 550°C in air) also mitigates pore-blocking by aromatic byproducts .

Q. What role does steric hindrance from the 2,5-dimethyl substituents play in the compound’s reactivity?

  • Answer: The methyl groups at positions 2 and 5 create steric bulk, reducing electrophilic substitution at the para position. This directs reactions (e.g., nitration or halogenation) to the meta position or promotes carboxylate-mediated pathways, such as chelation with transition metals (e.g., Cu²⁺ or Fe³⁺) for coordination polymers .

Q. Methodological Notes

  • Catalyst Characterization: Use NH₃-TPD to quantify acid site density and BET analysis to confirm pore structure in zeolite catalysts .
  • Synthetic Scale-Up: Continuous flow systems enhance reproducibility compared to batch reactors, particularly for decarboxylation steps requiring precise temperature control .
  • Data Validation: Cross-reference HPLC retention times with standards and validate purity via ¹H NMR integration of aromatic proton signals (typically δ 7.2–8.0 ppm) .

Properties

IUPAC Name

2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRHNAFEYMSXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060591
Record name Benzoic acid, 2,5-dimethyl-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-72-0
Record name 2,5-Dimethylbenzoic acid
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Record name 2,5-Dimethylbenzoic acid
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Record name Benzoic acid, 2,5-dimethyl-
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Record name Benzoic acid, 2,5-dimethyl-
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Record name 2,5-dimethylbenzoic acid
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Record name 2,5-DIMETHYL-BENZOIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dimethylbenzoic acid
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2,5-Dimethylbenzoic acid

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